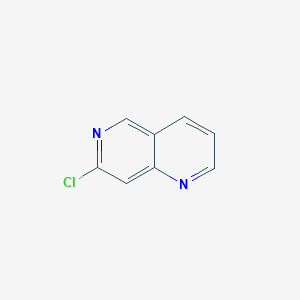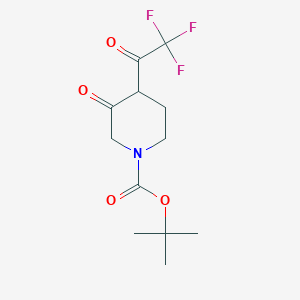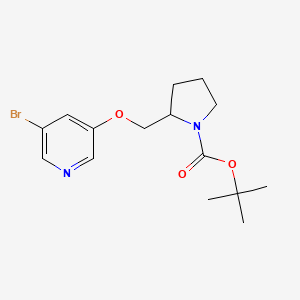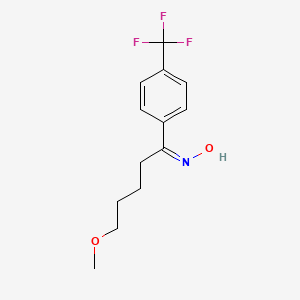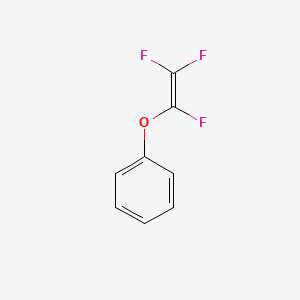
三氟乙烯基苯醚
描述
Phenyl trifluorovinyl ether is an organic compound characterized by the presence of a phenyl group attached to a trifluorovinyl ether moiety. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. The trifluorovinyl group imparts high thermal and chemical stability, while the phenyl group enhances its reactivity and solubility in organic solvents.
科学研究应用
Phenyl trifluorovinyl ether has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: Phenyl trifluorovinyl ether can be synthesized through several methods. One common approach involves the reaction of phenol with trifluorovinyl ether in the presence of a base, such as sodium hydride, under anhydrous conditions. Another method includes the use of a sodium alkoxide reacting with tetrafluoroethylene .
Industrial Production Methods: In industrial settings, phenyl trifluorovinyl ether is often produced via the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane . This method ensures high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Phenyl trifluorovinyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl trifluorovinyl ketone.
Reduction: Reduction reactions typically yield phenyl trifluorovinyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluorovinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Phenyl trifluorovinyl ketone.
Reduction: Phenyl trifluorovinyl alcohol.
Substitution: Various substituted phenyl ethers depending on the nucleophile used.
作用机制
The mechanism of action of phenyl trifluorovinyl ether involves its ability to undergo polymerization and form stable polymers. The trifluorovinyl group can participate in radical polymerization, leading to the formation of high-molecular-weight polymers with unique properties . The phenyl group enhances the reactivity of the compound, allowing it to interact with various molecular targets and pathways, including hydrogen bonding and π-π interactions.
相似化合物的比较
Phenyl vinyl ether: Lacks the trifluoromethyl group, resulting in lower thermal and chemical stability.
Trifluorovinyl methyl ether: Contains a methyl group instead of a phenyl group, leading to different solubility and reactivity profiles.
Phenyl trifluoromethyl ether: Has a trifluoromethyl group instead of a trifluorovinyl group, affecting its polymerization behavior and stability.
Uniqueness: Phenyl trifluorovinyl ether stands out due to its combination of high thermal and chemical stability, reactivity, and solubility in organic solvents. These properties make it particularly valuable in applications requiring durable and stable materials, such as high-performance coatings and advanced drug delivery systems .
属性
IUPAC Name |
1,2,2-trifluoroethenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUFSELLSNXJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579078 | |
| Record name | [(Trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-53-2 | |
| Record name | [(Trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reaction of Phenyl trifluorovinyl ether with thiols?
A1: Phenyl trifluorovinyl ether reacts with thiols via an anti-Markovnikov addition mechanism. [] This means that the thiyl radical adds to the less substituted carbon of the trifluorovinyl group, contrary to what is typically observed in electrophilic additions. This unique reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl group, which polarizes the double bond and makes the terminal carbon more electrophilic.
Q2: How does oxygen impact the reaction of Phenyl trifluorovinyl ether with thiols, and how can this be mitigated?
A2: The research indicates that oxygen can interfere with the reaction between Phenyl trifluorovinyl ether and thiols, leading to degradation pathways. [] To circumvent this, the reactions should be carried out in an inert atmosphere, such as under nitrogen or argon gas. This minimizes the presence of oxygen and allows for a cleaner, more efficient reaction between the thiol and the trifluorovinyl ether.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


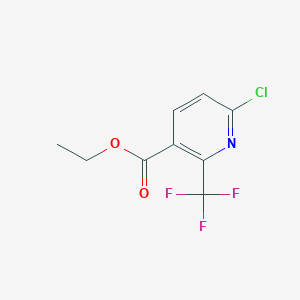
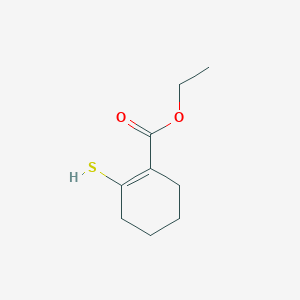

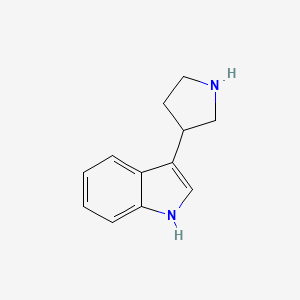
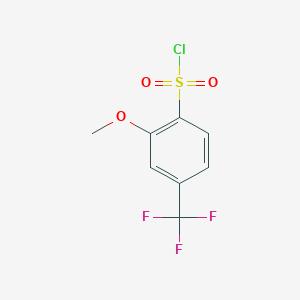

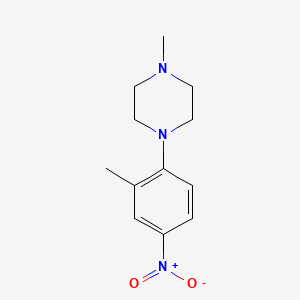
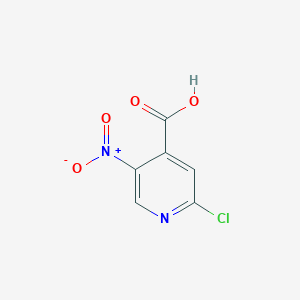
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)
